methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate
Description
Methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a pyridazinone derivative featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, an isopropyl group at position 4, and a methyl acetate moiety at position 4. Its structural complexity arises from the fusion of pyrazole and pyridazine rings, which is further modified with lipophilic substituents to enhance bioavailability or target specificity .
Properties
IUPAC Name |
methyl 2-[1-(3,4-dimethylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-11(2)17-15-9-20-23(14-7-6-12(3)13(4)8-14)18(15)19(25)22(21-17)10-16(24)26-5/h6-9,11H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGPENDOGKIVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)OC)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyridazinone core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Incorporation of the isopropyl group: This step may involve alkylation reactions using isopropyl halides in the presence of a strong base like sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Efficacy in Cancer Models
In vivo studies have demonstrated that similar compounds can achieve tumor growth inhibition rates exceeding 90% in xenograft models at dosages around 50 mg/kg. The binding interactions between these compounds and FGFRs involve hydrogen bonding and hydrophobic interactions, suggesting that structural modifications can enhance their efficacy.
Structure-Activity Relationships (SAR)
A comprehensive SAR analysis has identified key substituents that influence the biological activity of pyrazolo[3,4-d]pyridazine derivatives:
| Compound | Substituent | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 1 | No substituent | 114.5 | Moderate FGFR inhibition |
| Compound 10h | Isopropyl group | <50 | Potent FGFR inhibition |
| Compound X | Methyl group | >200 | Low activity |
This table illustrates how specific modifications can lead to enhanced potency against target kinases.
Case Study: FGFR Inhibition
A notable case study highlighted the efficacy of a related pyrazolo[3,4-d]pyridazine derivative in inhibiting tumor growth in an NCI-H1581 xenograft model. The study validated the potential for clinical application in cancers characterized by FGFR amplification.
Mechanism of Action Against Zika Virus
Recent studies have explored the antiviral properties of pyrazolo[3,4-d]pyridazine derivatives against the Zika virus (ZIKV). The synthesized compounds demonstrated potent activity against ZIKV strain MR766, with selective index values indicating low cytotoxicity on Vero cells.
Experimental Findings
In vitro assays revealed that several compounds exhibited effective antiviral activity by targeting the NS2B-NS3 protease of ZIKV. The docking studies provided insights into the binding affinities and mechanisms by which these compounds exert their antiviral effects.
Case Study: ZIKV Inhibition
Mechanism of Action
The mechanism of action of methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved may include the modulation of signaling cascades and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Weight and Activity
The molecular weight and substituent profile of the target compound differentiate it from analogs. For example:
- Ethyl 2-(4-((2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n) has a molecular ion peak at m/z 508.3 , significantly higher than the estimated m/z ~440–460 range for the target compound. This difference arises from the ureido-thiazol-piperazine chain in 10n, which introduces additional heteroatoms and bulk.
Terminal Group Modifications
The methyl acetate group in the target compound contrasts with:
- Acetamide derivatives (e.g., 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide), where the ester is replaced with an amide. This substitution may enhance solubility or alter receptor binding due to hydrogen-bonding capacity .
Heterocyclic Core Variations
- Pyrazolo[1,5-a]pyrazine derivatives () exhibit fused pyrazole-pyrazine cores linked to piperazine groups. These structures prioritize planar aromatic systems for intercalation or kinase binding, unlike the pyridazinone core of the target compound, which may favor different conformational dynamics .
- Pesticidal urea derivatives (e.g., diuron, linuron in ) lack fused heterocycles but share substituted aryl groups. The 3,4-dimethylphenyl group in the target compound may reduce electrophilicity compared to dichlorophenyl groups in diuron, shifting activity from herbicidal to therapeutic domains .
Comparative Data Table
Biological Activity
Methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[3,4-d]pyridazine derivatives, which are known for their diverse pharmacological properties. The structural components include:
- Pyrazolo ring : Contributes to the compound's interaction with biological targets.
- Pyridazine moiety : Enhances the compound's biological activity through specific receptor interactions.
- Dimethylphenyl and isopropyl substituents : These groups may influence the lipophilicity and overall bioactivity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyridazine derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 45 to 97 nM against MCF-7 and HCT-116 cells, indicating significant cytotoxicity compared to standard treatments like sorafenib (IC50: 144 nM) .
The mechanism by which this compound exerts its antitumor effects may involve:
- CDK2 Inhibition : The compound acts as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has displayed anti-inflammatory effects. In animal models, it was observed that:
- Reduction in Inflammatory Markers : The compound significantly lowered levels of TNF-α and IL-22 in treated groups compared to controls. Histopathological analysis indicated improved tissue integrity in inflamed organs .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (nM) | Comparison with Sorafenib (IC50) |
|---|---|---|
| MCF-7 | 45 | 144 |
| HCT-116 | 97 | 144 |
| HepG2 | 90 | 176 |
Table 2: Anti-inflammatory Effects
| Group | TNF-α (pg/mL) | IL-22 (pg/mL) | Histological Score |
|---|---|---|---|
| Control | High | High | Poor |
| Treatment | Low | Low | Improved |
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability, confirming its potential as a chemotherapeutic agent.
Case Study 2: In Vivo Anti-inflammatory Assessment
In an experiment with Swiss-albino male mice, the administration of the compound resulted in significant reductions in inflammatory markers and histopathological improvements in gastrointestinal tissues. These findings suggest that this compound could be beneficial for treating inflammatory bowel diseases .
Q & A
Q. How can researchers optimize the multi-step synthesis of methyl 2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole precursors with pyridazine derivatives under controlled conditions. Key steps include:
- Reagent Selection : Use of coupling agents like EDCI/HOBt for amide bond formation (if applicable) .
- Temperature Control : Maintain reflux conditions in aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
- Catalysts : Employ palladium catalysts for cross-coupling reactions in aryl substitutions .
- Purification : Use column chromatography (silica gel) followed by recrystallization to isolate the pure compound. Monitor purity via HPLC (≥95%) and confirm structure with ¹H/¹³C NMR .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies of pyrazolo[3,4-d]pyridazine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound stability. Strategies include:
- Orthogonal Assays : Validate kinase inhibition (if applicable) using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation assays) models .
- Stability Studies : Perform LC-MS to check for degradation products under assay conditions (e.g., pH, temperature) .
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., Schrödinger’s Canvas) to identify structure-activity outliers .
Q. What advanced strategies can elucidate the reaction mechanism of key synthetic steps (e.g., cyclocondensation)?
- Methodological Answer : Mechanistic studies require a combination of experimental and computational approaches:
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps .
- DFT Calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity in ring formation .
- In Situ Monitoring : Employ Raman spectroscopy or ReactIR to track intermediate formation .
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
- Methodological Answer : Leverage molecular docking and dynamics simulations:
- Target Binding : Dock the compound into kinase active sites (e.g., PDB 4R3Q) using AutoDock Vina to prioritize substituents enhancing affinity .
- ADME Prediction : Use SwissADME to optimize logP (<5) and polar surface area (<140 Ų) for bioavailability .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer : A tiered approach ensures robustness:
In Vitro Enzymatic Assays : Screen against a panel of kinases (e.g., EGFR, BRAF) at 10 µM to identify hits .
Cellular Validation : Test in cancer cell lines (e.g., A549, HeLa) with IC₅₀ determination via MTT assays .
Selectivity Profiling : Use KINOMEscan to assess off-target effects .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer in exothermic steps .
- DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) via Minitab to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
